molecular formula C11H9BrF2N2O3 B13497509 1-[5-Bromo-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione

1-[5-Bromo-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione

Katalognummer: B13497509
Molekulargewicht: 335.10 g/mol
InChI-Schlüssel: MCWYRNLZIOWWPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-Bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and a diazinane-2,4-dione core. Its unique structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.

Vorbereitungsmethoden

The synthesis of 1-[5-bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione involves several steps. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the difluoromethoxy group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst. The difluoromethoxy group can be introduced using difluoromethylating reagents under controlled conditions .

Industrial production methods for this compound may involve large-scale bromination and difluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

1-[5-Bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-[5-Bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[5-bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

1-[5-Bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione can be compared with similar compounds such as:

The uniqueness of 1-[5-bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione lies in its specific combination of functional groups and core structure, which confer unique chemical reactivity and potential biological activity.

Eigenschaften

Molekularformel

C11H9BrF2N2O3

Molekulargewicht

335.10 g/mol

IUPAC-Name

1-[5-bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H9BrF2N2O3/c12-6-1-2-8(19-10(13)14)7(5-6)16-4-3-9(17)15-11(16)18/h1-2,5,10H,3-4H2,(H,15,17,18)

InChI-Schlüssel

MCWYRNLZIOWWPI-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)Br)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.